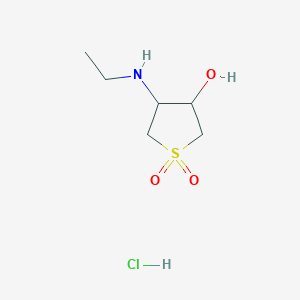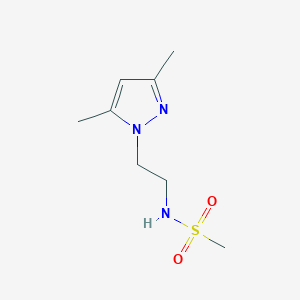
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is an organic compound that features a triazine ring substituted with dimethoxy groups and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the dimethoxy groups.
Acrylamide Formation: The acrylamide moiety is prepared by reacting o-toluidine with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the triazine intermediate with the acrylamide moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: o-Tolyl aldehyde or o-tolyl carboxylic acid.
Reduction: Saturated amide derivative.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability or targeting capabilities.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as coatings or adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparaison Avec Des Composés Similaires
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(p-tolyl)acrylamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and material science.
Propriétés
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-6-4-5-7-12(11)8-9-14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGMILDTMBUKN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2667181.png)



![Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667186.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2667190.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2667192.png)


